molecular formula C21H30F3N5O2 B15287615 4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine

4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine

Cat. No.: B15287615
M. Wt: 441.5 g/mol
InChI Key: HQHKFFDYGBKHGJ-UHFFFAOYSA-N
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Description

4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the introduction of a trifluoromethyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Piperidine Ring: The pyridine intermediate is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution.

    Formation of the Piperazine Ring: The resulting compound is further reacted with a piperazine derivative, typically under basic conditions, to form the piperazine ring.

    Coupling with Morpholine: Finally, the piperazine intermediate is coupled with morpholine using a carbonylating agent such as phosgene or a similar reagent to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    N-oxides: Formed from oxidation reactions.

    Reduced Pyridine Derivatives: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)piperidine
  • **4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)pyrrolidine

Uniqueness

The presence of the morpholine ring in 4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine distinguishes it from similar compounds. This ring can enhance the compound’s solubility and stability, making it a more versatile molecule for various applications.

Properties

Molecular Formula

C21H30F3N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

morpholin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H30F3N5O2/c22-21(23,24)19-2-1-17(15-25-19)16-26-5-3-18(4-6-26)27-7-9-28(10-8-27)20(30)29-11-13-31-14-12-29/h1-2,15,18H,3-14,16H2

InChI Key

HQHKFFDYGBKHGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)N3CCOCC3)CC4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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